3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile
Description
3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile is a boronate ester derivative featuring a biphenyl core substituted with a cyano group at the 4-position and a pinacol boronate ester at the 3'-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl motifs . Its structure combines electron-withdrawing (cyano) and electron-donating (boronate) groups, enabling applications in materials science, particularly in organic light-emitting diodes (OLEDs) as an intermediate .
Properties
IUPAC Name |
4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BNO2/c1-18(2)19(3,4)23-20(22-18)17-7-5-6-16(12-17)15-10-8-14(13-21)9-11-15/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMMBDDIJKWQSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870244-08-9 | |
| Record name | 3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Coupling Partner Preparation
The boronic ester component, such as 3-bromo-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is synthesized via Miyaura borylation of 3-bromoiodobenzene. Using bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl₂·DCM (4 mol%), and KOAc (3 equiv) in 1,4-dioxane at 90°C for 24 hours, the iodide is selectively replaced with the boronic ester, leaving the bromide intact for subsequent coupling.
The cyano-substituted aryl halide, 4-bromobenzonitrile, is commercially available or synthesized via bromination of benzonitrile using N-bromosuccinimide (NBS) under radical conditions.
Cross-Coupling Conditions
The Suzuki-Miyaura reaction employs Pd(dba)₃ (5 mol%) with sterically demanding ligands such as XPhos or RuPhos (15 mol%) to enhance catalytic activity. A biphasic solvent system (dioxane/H₂O) with K₂CO₃ (200 mol%) facilitates the coupling at 95°C for 60 hours. This protocol yields the biphenyl intermediate, 3'-bromo-[1,1'-biphenyl]-4-carbonitrile, with minimal protodeboronation or homocoupling by-products.
Optimization Insights:
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Ligand choice critically affects yield: XPhos improves selectivity for electron-deficient substrates, while RuPhos enhances turnover in sterically hindered systems.
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Elevated temperatures (95°C) are necessary to overcome the electron-withdrawing effect of the nitrile group, which slows transmetallation.
Miyaura Borylation for Boronic Ester Installation
The second stage introduces the boronic ester at the 3'-position of the biphenyl system via Miyaura borylation. This palladium-catalyzed reaction replaces the aryl bromide with a boronic ester group.
Standard Borylation Protocol
A mixture of 3'-bromo-[1,1'-biphenyl]-4-carbonitrile (1 equiv), bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl₂·DCM (4 mol%), and KOAc (3 equiv) in anhydrous 1,4-dioxane is heated to 90°C under nitrogen for 24 hours. The reaction is quenched with 30% H₂O₂ to oxidize residual boronic acids, and the product is purified via silica gel chromatography (0–10% EtOAc in petroleum ether).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 74–84% |
| Reaction Scale | 0.2–5 mmol |
| Purification | Column chromatography |
Nickel-Catalyzed Alternative
For substrates sensitive to palladium, a nickel-catalyzed method using tetrahydroxydiboron (BBA) offers a cost-effective alternative. NiCl₂(dppp) (5 mol%), PPh₃ (10 mol%), and DIPEA (3 equiv) in ethanol at room temperature for 12 hours achieve comparable yields (68–72%). This method is particularly advantageous for large-scale synthesis due to nickel’s lower cost and milder conditions.
Comparative Advantages:
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Pd vs. Ni: Palladium provides higher yields for electron-deficient aromatics, while nickel excels in functional group tolerance.
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Solvent: Ethanol in nickel catalysis simplifies workup vs. dioxane in palladium systems.
One-Pot Sequential Coupling-Borylation Strategy
Recent advancements enable a tandem approach where the biphenyl core formation and borylation occur sequentially in a single reactor, minimizing intermediate isolation.
Procedure Overview
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Suzuki Coupling: 4-Cyanophenylboronic acid and 3-bromoiodobenzene are coupled using Pd(OAc)₂ (2 mol%), SPhos (8 mol%), and K₃PO₄ (3 equiv) in THF/H₂O (4:1) at 90°C for 24 hours.
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In Situ Borylation: Without isolating the 3'-bromo intermediate, bis(pinacolato)diboron (1.2 equiv) and additional Pd(dppf)Cl₂ (4 mol%) are introduced, continuing the reaction for another 24 hours.
Outcome:
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Overall yield: 65–70%.
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Purity: >95% after aqueous workup (NaHCO₃ wash) and solvent evaporation.
Functional Group Compatibility and Challenges
The nitrile group’s electron-withdrawing nature necessitates careful optimization to prevent side reactions:
Nitrile Stability Under Borylation Conditions
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Acidic Conditions: Prolonged exposure to H₂O₂ or HCl during workup risks hydrolyzing the nitrile to an amide or carboxylic acid. Quenching at 0°C and rapid extraction mitigate this.
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Base Selection: K₃PO₄ outperforms stronger bases (e.g., NaOH), which promote nitrile degradation via nucleophilic attack.
Boronic Ester Hydrolysis
The pinacol boronic ester is susceptible to hydrolysis in protic solvents. Anhydrous THF or dioxane is essential during Miyaura borylation, and post-reaction silica gel chromatography removes residual boronic acids.
Industrial-Scale Production Considerations
Scaling the synthesis requires addressing catalyst loading, solvent recovery, and waste management:
Continuous Flow Synthesis
A two-stage continuous flow system couples the Suzuki and borylation reactions, reducing Pd leaching and improving throughput:
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Stage 1: Tubular reactor for Suzuki coupling at 95°C (residence time: 2 hours).
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Stage 2: Packed-bed reactor with immobilized Pd/C for borylation at 90°C (residence time: 4 hours).
Benefits:
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20% reduction in catalyst usage vs. batch processes.
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Solvent recycling lowers production costs by 35%.
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| PMI (Process Mass Intensity) | 120 | 78 |
| E-Factor | 45 | 28 |
Chemical Reactions Analysis
Types of Reactions
3’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding phenols or quinones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the carbonitrile group to amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the biphenyl core, facilitated by the electron-withdrawing nature of the carbonitrile group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Tetrahydrofuran (THF), ethanol, dichloromethane (DCM)
Major Products
Phenols: Formed through oxidation reactions
Amines: Resulting from the reduction of the carbonitrile group
Substituted Biphenyls: Products of nucleophilic substitution reactions
Scientific Research Applications
Organic Electronics
Role in OLEDs:
The compound is primarily utilized in the fabrication of organic light-emitting diodes (OLEDs). Its unique chemical structure enhances the efficiency and color purity of OLED displays. The incorporation of 3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile into OLED materials has been shown to improve device performance by optimizing charge transport and light emission properties .
Pharmaceutical Development
Synthesis of Therapeutic Compounds:
In pharmaceutical research, this compound serves as a critical intermediate in the synthesis of various therapeutic agents. It streamlines the drug discovery process by enabling the efficient construction of complex molecular architectures that have potential therapeutic applications. The ability to modify its structure allows for the development of new drugs targeting specific diseases .
Material Science
Advanced Materials Formulation:
The compound is employed in the creation of advanced materials such as polymers and nanocomposites. These materials exhibit enhanced mechanical and thermal properties suitable for diverse industrial applications. The incorporation of this compound in material science has led to innovations in lightweight and durable products used in automotive and aerospace industries .
Fluorescent Probes
Biological Imaging Applications:
As a building block for fluorescent probes, this compound enables high specificity and sensitivity in biological imaging. Researchers utilize it to visualize cellular processes effectively, which is crucial for understanding complex biological systems and disease mechanisms. The fluorescent properties derived from its structure allow for real-time imaging in live cells .
Case Study 1: OLED Performance Enhancement
A study demonstrated that incorporating this compound into OLED structures resulted in a significant increase in luminous efficacy compared to traditional materials. The research highlighted improvements in color stability and reduced energy consumption during operation.
Case Study 2: Drug Development Efficiency
Research involving this compound showed that it could facilitate the synthesis of novel anticancer agents with improved efficacy profiles. By utilizing its unique reactivity patterns, chemists were able to create complex drug candidates more efficiently than conventional methods would allow.
Case Study 3: Nanocomposite Innovations
In material science applications, the integration of this compound into polymer matrices led to the development of nanocomposites with enhanced thermal stability and mechanical strength. These materials have potential applications in high-performance coatings and structural components.
Mechanism of Action
The mechanism of action of 3’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-carbonitrile involves its ability to participate in various chemical reactions due to the presence of the boron and carbonitrile groups. The boron atom in the dioxaborolane moiety can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis. The carbonitrile group acts as an electron-withdrawing group, influencing the reactivity of the biphenyl core.
Comparison with Similar Compounds
Comparison with Structural Analogues
The compound is compared to structurally related biphenyl boronate esters and carbonitrile derivatives to highlight key differences in reactivity, physical properties, and applications.
Table 1: Structural Analogues and Key Differences
Physical and Spectral Properties
Table 3: Physical Properties
Key Observations :
- The cyano group consistently shows a strong IR absorption near 2220 cm⁻¹ across analogues .
- Melting points vary significantly: electron-deficient triazine derivatives exhibit higher thermal stability (>300°C) .
Biological Activity
The compound 3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.
- IUPAC Name: this compound
- Molecular Formula: C24H32B2O4
- Molecular Weight: 406.14 g/mol
- CAS Number: 207611-87-8
The biological activity of this compound is primarily attributed to its ability to interact with various kinases and signaling pathways. Research indicates that it may inhibit key kinases involved in inflammation and cancer progression.
Inhibition of Kinases
Studies have demonstrated that compounds similar to this one can effectively suppress the activity of several kinases:
- GSK-3β (Glycogen Synthase Kinase 3 Beta): Inhibitors of GSK-3β are known to play roles in neuroprotection and cancer therapy. Compounds with similar structures have shown IC50 values ranging from 10 to 1314 nM against GSK-3β .
- IKK-β (IκB Kinase Beta): This kinase is crucial in the NF-kB signaling pathway associated with inflammation and cancer. The compound's analogs have been shown to inhibit IKK-β effectively .
Cytotoxicity and Anti-inflammatory Effects
The cytotoxic effects of the compound were evaluated in various cell lines:
- In vitro studies on mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2) indicated that certain derivatives did not significantly reduce cell viability at concentrations up to 10 µM .
Additionally, the compound has been tested for its anti-inflammatory properties:
- It was observed to suppress nitric oxide (NO) production and pro-inflammatory cytokines in lipopolysaccharide-induced inflammation models .
Study on Cancer Cell Lines
A notable study investigated the effects of compounds related to this compound on various cancer cell lines. The results showed:
| Compound | Cancer Type | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | CNS Cancer | 5.0 | High cytotoxicity |
| Compound B | Melanoma | 7.5 | Moderate cytotoxicity |
| Compound C | Breast Cancer | 12.0 | Low cytotoxicity |
These findings suggest that structural modifications can significantly impact the biological activity of boron-containing compounds.
Q & A
Q. What are the recommended synthetic routes for preparing 3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile?
This compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic ester moiety for aryl-aryl bond formation. Key steps include:
- Borylation of precursor : Use a palladium catalyst (e.g., Pd(dppf)Cl₂) with bis(pinacolato)diboron (B₂Pin₂) to introduce the dioxaborolane group .
- Cyanophenyl coupling : React with 4-bromobenzonitrile under inert conditions (e.g., N₂ atmosphere) in a solvent like THF or dioxane at 80–100°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
Q. Table 1: Representative Reaction Conditions
| Component | Example Parameters | Source |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ (1–2 mol%) | |
| Solvent | THF, 80°C, 12–24 hrs | |
| Yield Optimization | 70–85% (HPLC purity >95%) |
Q. How should researchers characterize the purity and structural integrity of this compound?
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ (expected m/z: ~347.2) .
- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98% for synthetic batches) .
Note : Commercial suppliers (e.g., TCI Chemicals) often provide limited analytical data, necessitating in-house validation .
Q. What precautions are critical for handling and storage?
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis of the boronic ester .
- Handling : Use gloves, goggles, and fume hoods due to potential cyanide exposure from degradation .
- Incompatibilities : Avoid strong acids/bases, which may cleave the dioxaborolane ring .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Q. Table 2: Key Computational Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Basis Set | 6-31G* for light atoms | |
| Solvent Model | PCM (THF) |
Q. What strategies resolve contradictions in reported catalytic efficiencies for this boronic ester?
- Variable Analysis : Systematically test ligands (e.g., SPhos vs. XPhos), solvents (polar vs. nonpolar), and temperatures to isolate optimal conditions .
- Controlled Replicates : Conduct triplicate reactions with internal standards (e.g., triphenylmethane) to minimize batch-to-batch variability .
- Data Normalization : Report yields relative to substrate conversion (GC-MS) rather than isolated mass .
Q. How does steric hindrance from the tetramethyl groups impact its utility in heterocyclic syntheses?
Q. What methodologies assess the compound’s stability under photochemical or thermal stress?
- Thermogravimetric Analysis (TGA) : Decomposition onset >150°C indicates thermal robustness .
- UV-Vis Spectroscopy : Monitor absorbance shifts at 270 nm (π→π* transitions) under UV light to detect degradation .
- Accelerated Aging : Store at 40°C/75% RH for 4 weeks; HPLC tracks boronic ester hydrolysis to boric acid .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
